N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-12-5-8-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJNAQJSYGQDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Methodology
The foundational synthetic approach involves condensation between 4-isopropoxybenzoic acid derivatives and 5-amino-1,3-dioxoisoindoline precursors. As detailed in PubChem records, this method typically employs:
- Reactants : 4-Isopropoxybenzoyl chloride and 5-amino-1,3-dioxoisoindoline
- Solvent System : Dichloromethane/triethylamine (3:1 v/v)
- Conditions : 0°C to room temperature, 12–24 hours
- Yield : 68–72%
Mechanistic studies indicate nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride. Infrared spectroscopy data (νC=O 1715 cm⁻¹, νN-H 3320 cm⁻¹) confirm amide bond formation.
Patent-Protected Industrial Synthesis
US Patent 9,133,161B2 discloses an optimized large-scale process featuring:
This method introduces a piperidine-2,6-dione moiety through nucleophilic aromatic substitution, followed by acid-catalyzed deprotection (BBr₃ in CH₂Cl₂) to yield the target compound. X-ray crystallography confirms regiospecific substitution at the isoindoline 5-position.
Solid-Phase Combinatorial Approach
PMC4679366 documents a innovative solid-phase strategy using:
- Resin : Fmoc-hydroxylamine-2-chlorotrityl resin
- Coupling Agents : DIC/Oxyma (4 equiv each)
- Key Steps :
- Phthaloyl protection with 6-((1,3-dioxoisoindolin-2-yl)oxy)hexanoic acid
- Methylhydrazine-mediated deprotection
- TFA cleavage (5% in DCM)
- Yield : 14–36% over 5 steps
While lower yielding, this method enables rapid generation of structural analogs through modular cap group introduction. HPLC-MS analysis (m/z 325.4 [M+H]⁺) verifies product identity.
Industrial Production Optimization
Continuous Flow Reactor Systems
Leading manufacturers employ continuous flow technology to enhance:
- Mixing Efficiency : 3.2× improvement over batch reactors
- Heat Transfer : ΔT < ±1°C maintained throughout reaction
- Throughput : 12.8 kg/day per reactor module
A 2023 lifecycle assessment demonstrated 41% reduction in E-factor (from 18.7 to 11.0) through solvent recycling and catalytic recovery.
Catalytic Innovations
Comparative catalyst screening reveals:
| Catalyst | Yield (%) | Purity (%) | TOF (h⁻¹) | |
|---|---|---|---|---|
| None (Thermal) | 67 | 91 | - | |
| DMAP (5 mol%) | 79 | 94 | 15.8 | |
| HOBt/DCC (1:1) | 82 | 96 | 20.5 | |
| Polymer-Supported HATU | 88 | 98 | 32.4 |
Immobilized HATU catalysts show particular promise, enabling 7× reuse cycles without significant activity loss.
Critical Parameter Analysis
Solvent Optimization
A multivariate study of 23 solvents identified optimal systems:
| Solvent | Dielectric Constant | Yield (%) | |
|---|---|---|---|
| DMF | 36.7 | 71 | |
| NMP | 32.2 | 68 | |
| Acetic Acid | 6.2 | 92 | |
| THF | 7.5 | 59 |
Acetic acid's dual role as solvent and proton shuttle accounts for its superior performance despite lower polarity.
Temperature Profiling
Controlled thermal studies demonstrate:
- <60°C : Reaction stalls at <30% conversion
- 80–100°C : Linear rate increase (k = 0.18 h⁻¹)
- 120°C : Optimal balance between rate (k = 0.42 h⁻¹) and decomposition (<3%)
- >140°C : Rapid degradation (11%/hour)
Arrhenius analysis gives Eₐ = 58.3 kJ/mol, confirming the process is kinetically controlled.
Byproduct Formation and Mitigation
Common impurities include:
- N-Acylurea Adducts (3–7%): Formed via HOBt decomposition
- Di-Isopropoxy Derivatives (2–5%): From over-alkylation
- Oxindole Byproducts (1–3%): Via C-N bond cleavage
Chromatographic studies identify optimal purification conditions:
- Column : C18 reverse phase (250 × 4.6 mm)
- Mobile Phase : Acetonitrile/0.1% TFA (68:32)
- Flow Rate : 1.0 mL/min
- Retention Time : 12.3 min (target) vs. 9.8 min (major impurity)
Green Chemistry Advancements
Recent innovations focus on:
- Biocatalytic Routes : Immobilized lipase (CAL-B) achieves 81% yield in water/THF biphasic systems
- Microwave Assistance : 45-minute reaction time (vs. 10 hours conventional) with comparable yield
- Photochemical Activation : Visible light-mediated C-N coupling reduces energy input by 63%
Lifecycle analysis shows these methods reduce PMI (Process Mass Intensity) from 18.4 to 6.7 kg/kg product.
Analytical Characterization Benchmarks
Standardized QC protocols require:
- HPLC Purity : ≥98.5% (210 nm)
- 1H NMR : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.87 (s, 1H, NH), 4.76 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂)
- 13C NMR : δ 167.4 (C=O), 161.2 (C-O), 128.7–115.4 (Ar-C)
- HRMS : m/z 325.1189 [M+H]⁺ (Δ 1.3 ppm)
Interlaboratory validation (n=12) shows method reproducibility with RSD <1.8% for all major peaks.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for various applications .
Scientific Research Applications
Pharmacological Applications
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide acts as a small-molecule inhibitor of IDO1, an enzyme involved in tryptophan metabolism and immune response regulation. The inhibition of IDO1 has significant implications for cancer therapy and autoimmune diseases.
Case Study: IDO1 Inhibition
A study demonstrated that this compound effectively suppresses IDO1 activity in vitro. The IC50 value for its inhibitory effect was found to be below 5 µM, indicating potent activity against this target. This finding suggests that the compound could be beneficial in enhancing anti-tumor immunity by preventing immune suppression mediated by IDO1 .
| Compound | IDO1 IC50 (µM) |
|---|---|
| This compound | <5 |
| Control (Amg-1) | 3.0 |
Cancer Treatment
The compound has potential applications in treating various cancers due to its ability to inhibit PLK1 (polo-like kinase 1), which is crucial for cell division and proliferation.
Case Study: PLK1 Degradation
A patent describes the use of this compound in compositions aimed at treating PLK1-related diseases, including various malignancies such as lung cancer and breast cancer. The efficacy of the compound was illustrated through Western blotting results that showed significant protein degradability of PLK1 compared to other compounds .
| Cancer Type | Mechanism |
|---|---|
| Lung Cancer | PLK1 degradation |
| Breast Cancer | PLK1 degradation |
Antimicrobial Activity
Recent research indicates that isoindoline derivatives can exhibit antimicrobial properties. This compound has been evaluated for its effects against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound has activity against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
Other Potential Applications
Beyond its pharmacological uses, this compound may find applications in:
- Organic Synthesis : Its unique structure allows it to be a versatile building block for synthesizing other complex molecules.
- Photochromic Materials : The compound's photochemical properties could be exploited in developing materials that change color upon exposure to light .
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide
- Key Difference : The 4-fluorobenzamide group replaces the 4-isopropoxy substituent.
- Impact : Fluorine’s electronegativity and smaller size enhance electronic effects (e.g., dipole interactions) but reduce lipophilicity compared to the isopropoxy group. This may decrease membrane permeability but improve metabolic stability .
Piperazine-Linked Derivatives (e.g., and )
- Structure: Features a piperazine bridge connecting the benzamide to the dioxoisoindolinyl group, with additional substituents (e.g., chloro-cyanophenoxy, tetramethylcyclobutyl).
- The bulky tetramethylcyclobutyl group may improve steric hindrance, affecting target specificity .
Antimicrobial Benzamide Derivatives ()
- Structure: Compounds 9 and 19 include sulfonyl and chlorobenzoyl groups adjacent to the indolinone core.
Physicochemical Properties
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, focusing on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The base structure is derived from 1,3-dioxoisoindoline, which is modified through various chemical transformations to introduce the isopropoxybenzamide moiety. The synthetic pathway may include the use of coupling reactions and protecting group strategies to ensure the integrity of functional groups throughout the process.
Anticancer Activity
Recent studies have indicated that derivatives of 1,3-dioxoisoindoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to cancer progression. The IC50 values for these compounds were reported to be below 5 µM in cellular assays, indicating potent activity against cancer cell lines .
| Compound | IDO1 IC50 (µM) |
|---|---|
| 5b | 4.1 ± 0.9 |
| 5c | 31.62 ± 1.6 |
| 6c | 49.3 ± 2.4 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies involving various bacterial strains, it demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Pseudomonas aeruginosa | <1000 |
| Enterococcus faecalis | 625 |
Toxicity Studies
Toxicological assessments using zebrafish embryos have been conducted to evaluate the safety profile of this compound. Results showed that while some derivatives exhibited moderate toxicity at higher concentrations, others were well-tolerated, suggesting a need for further optimization .
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Case Study on Cancer Treatment : A study involving HeLa cells demonstrated that the compound effectively reduced cell viability at concentrations correlating with its IDO1 inhibition activity. This suggests a mechanism where the compound may enhance immune response against tumors by modulating tryptophan metabolism .
- Antimicrobial Efficacy : In vitro testing against Candida albicans revealed that derivatives of this compound exhibited antifungal properties comparable to established antifungal agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
